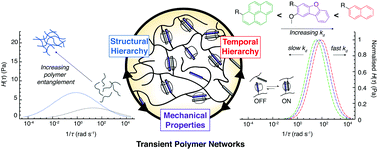Distinguishing relaxation dynamics in transiently crosslinked polymeric networks†
Polymer Chemistry Pub Date: 2017-06-28 DOI: 10.1039/C7PY00574A
Abstract
Polymeric materials based on reversible non-covalent associations possess diverse mechanical behaviour, responsiveness to external stimuli and self-healing properties. Unlike covalently-bonded polymeric materials, whose properties are conventionally engineered through the polymer structure alone, the mechanical performance of a supramolecular material can be designed via two motifs: the polymer architecture (e.g., polymer molecular weight or structure) and the physical crosslinks (e.g., thermodynamics or kinetics of binding) between polymers. Here, we demonstrate the preparation of aqueous-based supramolecular polymeric materials utilising cucurbit[8]uril (CB[8]) crosslinking of multivalent polymers of varying molecular weights. By exploiting three kinetically distinct supramolecular motifs, we show that it is possible to relate the contributions of polymer architecture and dynamic crosslinking to the ultimate mechanical properties of the materials. These studies improve our understanding of the challenging relationships between design of supramolecular polymeric materials and their complex viscoelastic behaviour as well as relaxation dynamics.


Recommended Literature
- [1] Contents list
- [2] Bovine plasma hydrolysates’ iron chelating capacity and its potentiating effect on ferritin synthesis in Caco-2 cells
- [3] Contents list
- [4] Estimates of average bond energies and resonance energies of hydrocarbons
- [5] A highly active and stable 3D dandelion spore-structured self-supporting Ir-based electrocatalyst for proton exchange membrane water electrolysis fabricated using structural reconstruction†
- [6] Formation of insoluble perylenetetracarboxylic diimide films by electro- or photo-crosslinking of pyrrole units†
- [7] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines
- [8] Structural analysis of α-zirconium phosphate/cerium phosphate/graphene oxide nanocomposites with flame-retardant properties in polyvinyl alcohol†
- [9] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
- [10] A double sandwich silver(I) polymer with 1,1′-bis(diethyldithiocarbamate)-ferrocene










